molecular formula C8H7ClN2O B2609146 1H-indazole-6-carbaldehyde hydrochloride CAS No. 2287273-71-4

1H-indazole-6-carbaldehyde hydrochloride

Cat. No.: B2609146
CAS No.: 2287273-71-4
M. Wt: 182.61
InChI Key: KFOPUVJWGXYFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indazole-6-carbaldehyde hydrochloride is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The compound’s structure consists of an indazole ring with an aldehyde group at the 6-position and a hydrochloride salt form, which enhances its solubility in water.

Scientific Research Applications

1H-Indazole-6-carbaldehyde hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

1H-Indazole-6-carboxaldehyde is classified as a combustible solid . It can cause skin irritation and serious eye irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

The future directions in the research of 1H-Indazole-6-carboxaldehyde could involve the development of more efficient synthetic approaches and the exploration of its potential medicinal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-6-carbaldehyde hydrochloride can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound often involves optimized synthetic schemes to ensure high yields and minimal byproducts. Techniques such as reductive cyclization reactions and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines are employed .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-6-carbaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed:

    Oxidation: Formation of 1H-indazole-6-carboxylic acid.

    Reduction: Formation of 1H-indazole-6-methanol.

    Substitution: Formation of various substituted indazole derivatives.

Comparison with Similar Compounds

  • 1H-Indazole-3-carbaldehyde
  • 2H-Indazole-6-carbaldehyde
  • 1H-Indazole-6-carboxylic acid

Comparison: 1H-Indazole-6-carbaldehyde hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility. Compared to other indazole derivatives, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1H-indazole-6-carbaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O.ClH/c11-5-6-1-2-7-4-9-10-8(7)3-6;/h1-5H,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOPUVJWGXYFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)NN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.